Methane, iodo(methylsulfonyl)-

Description

Structural Characteristics and Chemical Nomenclature

A precise understanding of the structure and formal naming of Iodo(methylsulfonyl)methane is fundamental to exploring its chemical behavior.

Molecular Formula and Constituent Functional Groups (C₂H₅IO₂S; Methylsulfonyl and Iodine)

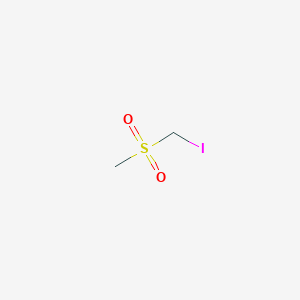

The molecular formula for Iodo(methylsulfonyl)methane is C₂H₅IO₂S. sigmaaldrich.comchembk.com The molecule is characterized by the presence of two key functional groups: a methylsulfonyl group (CH₃SO₂–) and an iodine atom (–I) attached to a central methylene (B1212753) (–CH₂–) bridge.

The methylsulfonyl group features a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group. This group is known for being strongly electron-withdrawing. The second functional group is the iodo group, where an iodine atom is bonded to the carbon.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | iodo(methylsulfonyl)methane sigmaaldrich.com |

| CAS Number | 798568-07-7 sigmaaldrich.comepa.gov |

| Molecular Formula | C₂H₅IO₂S sigmaaldrich.comchembk.com |

| Molecular Weight | 220.03 g/mol sigmaaldrich.comchembk.com |

| InChI Key | QVASOSMFQFWWAC-UHFFFAOYSA-N sigmaaldrich.com |

Structural Features and Potential for Reactivity

The reactivity of Iodo(methylsulfonyl)methane is dictated by the interplay of its constituent parts. The sulfonyl group (–SO₂–) is generally considered chemically inert. chembk.com However, its strong electron-withdrawing nature significantly influences the adjacent methylene group, increasing the acidity of its protons and making the carbon atom susceptible to nucleophilic attack under certain conditions. nih.gov

The carbon-iodine (C-I) bond is the primary site of reactivity. Iodine is an excellent leaving group, making the compound a potent substrate for nucleophilic substitution reactions. acs.org The combination of an excellent leaving group (iodide) on a carbon atom that is alpha to a strongly electron-withdrawing sulfonyl group suggests a high potential for various chemical transformations.

Furthermore, α-halosulfones, such as Iodo(methylsulfonyl)methane, are known precursors in specific named reactions. For instance, they are key reactants in the Ramberg-Bäcklund reaction, a process that converts α-halosulfones into alkenes upon treatment with a base. organic-chemistry.org In this reaction, α-iodosulfones are noted to react more rapidly than their bromo- or chloro-analogs. organic-chemistry.org

Strategic Position in Contemporary Chemical Research

While specific research applications for Iodo(methylsulfonyl)methane are not widely published, its structure places it in a strategic position as a versatile building block in organic synthesis. The presence of the methylsulfonylmethyl moiety is of interest, as this group is found in various biologically active molecules and pharmaceutical compounds.

The compound's primary value in research likely lies in its utility as a synthetic intermediate. The reactive C-I bond allows for the introduction of the methylsulfonylmethyl group (CH₃SO₂CH₂–) into a wide array of organic molecules through reactions like nucleophilic substitutions and cross-coupling reactions. This capability is significant for the synthesis of complex target molecules in medicinal chemistry and materials science. For example, related structures like β-iodo vinylsulfones are used to synthesize more complex functionalized molecules such as β-keto sulfones. scilit.comrsc.org The ability to construct such C-S bonds is crucial for creating novel chemical entities for further study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

iodo(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVASOSMFQFWWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467728 | |

| Record name | Methane, iodo(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798568-07-7 | |

| Record name | Methane, iodo(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Iodo Methylsulfonyl Methane

Halogenation-Based Approaches

Halogenation strategies are fundamental in organohalogen chemistry. For the synthesis of iodo(methylsulfonyl)methane, these approaches typically involve the conversion of a more readily available halo(methylsulfonyl)methane, such as the chloro- or bromo- derivative, into the desired iodo- compound. This is achieved through nucleophilic substitution reactions where an iodide ion displaces another halogen.

The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides. It operates via a bimolecular nucleophilic substitution (SN2) mechanism, involving the exchange of one halogen atom for another. In the context of synthesizing iodo(methylsulfonyl)methane, this reaction would typically involve treating a precursor like chloro(methylsulfonyl)methane or bromo(methylsulfonyl)methane with an alkali metal iodide salt.

The reaction is an equilibrium process. The success of the classic Finkelstein reaction hinges on driving this equilibrium toward the product side. This is commonly achieved by exploiting the differential solubility of halide salts in a chosen solvent, typically acetone. For instance, when chloro(methylsulfonyl)methane is treated with sodium iodide in acetone, sodium iodide is soluble, while the resulting sodium chloride is not. The precipitation of sodium chloride from the reaction mixture effectively removes it from the equilibrium, shifting the reaction forward to favor the formation of iodo(methylsulfonyl)methane, in accordance with Le Châtelier's principle. The presence of the strongly electron-withdrawing methylsulfonyl group is expected to activate the adjacent carbon atom, making it highly susceptible to nucleophilic attack and thus well-suited for this SN2 reaction, similar to α-carbonyl halides.

The efficiency and yield of the Finkelstein reaction are highly dependent on carefully controlled reaction parameters. Key factors include the choice of solvent system and the regulation of temperature, both of which are critical for maximizing product formation while minimizing undesirable side reactions.

Nucleophilic Displacement via Finkelstein-Type Reactions

Optimization of Reaction Parameters

Influence of Solvent Systems and Polarity

The choice of solvent is paramount in a Finkelstein reaction. The reaction is typically conducted in polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). Acetone is the conventional solvent due to its ability to dissolve sodium iodide while being a poor solvent for sodium chloride and sodium bromide, which drives the reaction forward through precipitation. The polarity of the solvent influences the rate of the SN2 reaction; polar aprotic solvents are effective at solvating the cation of the iodide salt, leaving the iodide anion relatively free and highly nucleophilic.

| Solvent | Type | Key Property for Finkelstein Reaction |

|---|---|---|

| Acetone | Polar Aprotic | High solubility for NaI; low solubility for NaCl and NaBr, driving equilibrium. |

| Dimethylformamide (DMF) | Polar Aprotic | Higher boiling point allows for increased reaction temperatures; effectively solvates cations. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strongly polar, enhancing reaction rates; can also stabilize halogen cations. |

Temperature Regulation and Side Reaction Mitigation

Temperature control is a critical factor in managing the Finkelstein reaction. Increasing the reaction temperature generally accelerates the rate of the SN2 substitution. However, elevated temperatures can also promote competing side reactions, most notably elimination reactions (E2), especially with sterically hindered substrates. For primary halides like chloro(methylsulfonyl)methane, the risk of elimination is lower but still a consideration. Precise temperature regulation is therefore essential to find a balance that ensures a reasonable reaction rate without significantly increasing the formation of impurities. The optimal temperature is typically determined empirically for each specific substrate and solvent combination.

| Temperature Range | Effect on Reaction Rate | Potential for Side Reactions (e.g., Elimination) | General Recommendation |

|---|---|---|---|

| Low (e.g., Room Temp) | Slow | Minimal | May be used for highly reactive substrates to ensure selectivity. |

| Moderate (e.g., 50-80 °C) | Moderate to Fast | Low to Moderate | Often represents an optimal balance for primary halides. |

| High (e.g., >100 °C) | Very Fast | Increased | Generally avoided unless necessary due to low reactivity of the substrate. |

For the large-scale production of iodo(methylsulfonyl)methane, transitioning from traditional batch processing to continuous-flow reactor systems offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher consistency and yield. Research into the synthesis of related sulfone compounds has demonstrated the successful application of flow reactors, underscoring their potential for this specific transformation.

Scalable Synthesis via Continuous-Flow Reactor Systems

Tubular Reactor Configurations and Segmented Flow Regimes

A tubular reactor is a common configuration in continuous-flow synthesis. In this setup, reagents are continuously pumped and mixed at the entrance of a heated tube, and the product emerges at the exit. This configuration provides superior heat and mass transfer compared to batch reactors, which is crucial for managing potentially exothermic reactions and maintaining a uniform temperature profile.

A key challenge in applying this to a Finkelstein reaction is the precipitation of the salt byproduct (e.g., NaCl), which could lead to fouling and clogging of the narrow reactor tubing. This can be mitigated by employing a segmented flow regime. In this approach, an immiscible gas (like nitrogen) or a second immiscible liquid is introduced to create distinct plugs or segments of the reaction mixture. This segmentation enhances internal mixing within each plug and helps to keep solid particles suspended, preventing them from adhering to the reactor walls and causing blockages. This ensures smooth, continuous operation over extended periods, making it a viable strategy for the scalable synthesis of iodo(methylsulfonyl)methane.

| Parameter | Batch Reactor | Continuous-Flow Tubular Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Temperature Control | Potential for hot spots | Precise and uniform |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volume at any given time |

| Scalability | Requires larger vessels (scaling-up) | Achieved by running the system for longer (scaling-out) |

| Clogging Risk (with precipitation) | Stirring can manage solids | High risk, but can be mitigated with segmented flow |

Comparative Performance with Batch Systems (Yield, Reaction Time, Byproduct Formation)

The transition from traditional batch reactors to continuous flow systems represents a significant advancement in chemical manufacturing, offering numerous advantages in terms of efficiency, safety, and scalability. While specific comparative data for the synthesis of iodo(methylsulfonyl)methane is not extensively detailed in publicly available literature, the general principles of flow chemistry provide a strong indication of its potential benefits for this type of synthesis.

Furthermore, flow chemistry enables shorter reaction times by allowing for operations at higher temperatures and pressures safely. jst.org.in The reduced reaction volume at any given moment significantly mitigates the risks associated with hazardous reagents or runaway reactions. youtube.com For the synthesis of a halosulfone like iodo(methylsulfonyl)methane, this could translate to a more efficient process with a higher throughput. While batch processes might require hours to complete, a comparable flow synthesis could potentially be achieved in minutes. jst.org.in

The formation of byproducts is also typically suppressed in flow reactors. mdpi.com Improved mixing and temperature control mean that the reaction proceeds more uniformly, reducing the likelihood of secondary reactions. For instance, in photochemical reactions, flow systems have been shown to prevent the formation of polybrominated byproducts that can occur in batch setups. mdpi.com This leads to a purer product stream, simplifying downstream processing and reducing waste.

The table below conceptualizes the expected performance differences between flow and batch systems for the synthesis of halosulfones, based on established principles of flow chemistry.

Table 1: Conceptual Comparison of Flow vs. Batch Synthesis for Halosulfones

| Parameter | Continuous Flow System | Batch System | Rationale |

|---|---|---|---|

| Yield | Potentially Higher | Variable | Enhanced temperature and mixing control in flow systems can improve selectivity and minimize degradation, leading to higher yields. researchgate.net |

| Reaction Time | Significantly Shorter | Longer | Flow reactors can operate safely at higher temperatures and pressures, accelerating reaction rates. jst.org.in |

| Byproduct Formation | Minimized | Higher Potential | Superior control over reaction conditions in flow systems reduces the occurrence of side reactions. mdpi.com |

| Safety | Inherently Safer | Higher Risk | Small reaction volumes in flow reactors mitigate the hazards of exothermic reactions and unstable intermediates. youtube.com |

| Scalability | More Straightforward | Complex | Scaling up in flow can often be achieved by running the system for longer periods or by numbering-up reactors. mdpi.com |

Direct Iodination of Methylsulfonic Acid Derivatives

The direct iodination of methylsulfonic acid derivatives, such as dimethyl sulfone, presents a plausible route to iodo(methylsulfonyl)methane. This approach can be facilitated through iodine-catalyzed oxidative routes.

Molecular iodine, in combination with an oxidant like dimethyl sulfoxide (DMSO), can serve as an effective catalytic system for various C-H functionalization reactions. mdpi.comnih.gov In this context, DMSO can act as both a solvent and an oxidant. mdpi.com The reaction system is believed to generate a highly electrophilic iodine species that can react with a C-H bond. For a substrate like dimethyl sulfone ((CH₃)₂SO₂), this would involve the activation of a methyl C-H bond. wikipedia.org

The process can be described as an oxidative C-H iodination. The iodine catalyst is consumed to form an iodinated intermediate and hydrogen iodide (HI). The role of the oxidant (DMSO) is crucial for regenerating the active iodine catalyst by oxidizing the HI byproduct back to I₂, allowing the catalytic cycle to continue. mdpi.com This in-situ regeneration of the catalyst makes the process more efficient and atom-economical.

The mechanism for the direct iodination of a methylsulfonyl group likely proceeds through a pathway analogous to the Kornblum oxidation. nih.govwikipedia.org This mechanism can be broken down into several key steps:

α-Iodination : The reaction is initiated by the iodination of the substrate at the carbon alpha to the sulfonyl group. In the case of dimethyl sulfone, this would result in the formation of iodo(methylsulfonyl)methane. This step is facilitated by an electrophilic iodine species generated from the I₂/DMSO system. nih.gov

Formation of an Alkoxysulfonium Ion : The resulting iodo-compound is an excellent substrate for Sₙ2 substitution. The oxygen atom of DMSO can act as a nucleophile, displacing the iodide to form an alkoxysulfonium ion. wikipedia.orgyale.edu

Elimination : In the presence of a base, the alkoxysulfonium ion undergoes an elimination reaction. The base abstracts a proton from the methyl group attached to the sulfur, leading to the formation of the final product. yale.edu

A proposed mechanism for the iodine-catalyzed oxidative functionalization of a methyl group in a sulfone is as follows:

An active iodine species, potentially generated from the interaction of I₂ and DMSO, abstracts a hydrogen atom from the methyl group of dimethyl sulfone, leading to a radical intermediate.

This intermediate reacts with molecular iodine to form iodo(methylsulfonyl)methane and an iodine radical.

Alternatively, an electrophilic iodination pathway may occur.

The hydrogen iodide (HI) formed as a byproduct is then oxidized by DMSO back to I₂, regenerating the catalyst and producing dimethyl sulfide (B99878) (DMS) and water. mdpi.com This regeneration is a key feature of the catalytic cycle.

This mechanistic pathway highlights the dual role of DMSO as both a reaction medium and a regenerating oxidant for the iodine catalyst, which is a common theme in I₂/DMSO-mediated oxidative reactions. chim.it

Reactivity and Transformational Chemistry of Iodo Methylsulfonyl Methane

General Reaction Modalities

The principal reaction pathways for iodo(methylsulfonyl)methane involve transformations at the iodinated carbon and the sulfonyl sulfur. These include nucleophilic displacement of the iodide, oxidation of the sulfur atom, and reduction of the sulfonyl group.

The carbon-iodine bond in iodo(methylsulfonyl)methane is susceptible to nucleophilic attack, a common feature of iodoalkanes. The electron-withdrawing nature of the adjacent methylsulfonyl group is expected to activate the carbon atom towards nucleophilic substitution. Iodide is an excellent leaving group, facilitating these reactions. organicreactions.org

A primary mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom, leading to the displacement of the iodide ion in a single, concerted step. The reactivity in SN2 reactions is influenced by the nature of the nucleophile, the solvent, and steric factors. For iodo(methylsulfonyl)methane, being a sterically unhindered substrate, SN2 reactions are generally favored. organicreactions.org

Common nucleophiles that can participate in these reactions include amines, alkoxides, and azide (B81097) ions. For instance, the reaction with sodium azide would be expected to yield azido(methylsulfonyl)methane, a precursor for the corresponding amine. Similarly, reaction with a sodium alkoxide, such as sodium methoxide, would lead to the formation of an ether.

Table 1: Representative Nucleophilic Substitution Reactions of Iodo(methylsulfonyl)methane

| Nucleophile | Reagent Example | Product | Reaction Type |

| Azide | Sodium Azide (NaN₃) | Azido(methylsulfonyl)methane | SN2 |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy(methylsulfonyl)methane | SN2 |

| Amine | Ammonia (NH₃) | Amino(methylsulfonyl)methane | SN2 |

Note: This table presents expected reactions based on the known reactivity of similar iodoalkanes and α-halosulfones.

Another significant reaction involving the displacement of the iodine atom is the Ramberg-Bäcklund reaction. This reaction is characteristic of α-halosulfones and involves treatment with a base to form an alkene through the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org In the case of iodo(methylsulfonyl)methane, if a suitable α'-proton is available on a carbon chain attached to the sulfonyl group, this rearrangement can occur. The reaction proceeds via deprotonation, formation of an intermediate episulfone, and subsequent elimination of SO₂. wikipedia.org Research indicates that α-iodosulfones are more reactive in this transformation compared to their chloro- and bromo- counterparts. organic-chemistry.org

Table 2: Potential Reduction Pathways for Iodo(methylsulfonyl)methane

| Reducing Agent | Potential Product(s) | Notes |

| Zinc Dust / Acid | Methyl iodide, Methane (B114726) | Reduction of both the sulfonyl group and the C-I bond may occur. |

| Lithium Aluminum Hydride (LiAlH₄) | Methyl Iodide, Methane | A strong reducing agent capable of reducing the sulfonyl group. |

Note: This table is based on the general reactivity of sulfonyl groups and related halogenated compounds.

Chemoselective Functionalization Strategies

The presence of two distinct reactive sites in iodo(methylsulfonyl)methane—the C-I bond and the SO₂ group—allows for the possibility of chemoselective reactions. Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the high reactivity of the carbon-iodine bond towards nucleophiles typically allows for selective functionalization at this position without affecting the sulfonyl group. researchgate.net

For example, by choosing appropriate nucleophiles and reaction conditions, it is possible to achieve selective substitution of the iodine atom. This is particularly true for SN2 reactions, which are generally highly selective. The sulfonyl group, being relatively inert to many nucleophilic reagents under mild conditions, remains intact during these transformations. This chemoselectivity is crucial for the use of iodo(methylsulfonyl)methane as a building block in organic synthesis, allowing for the introduction of the methylsulfonylmethyl moiety into a variety of molecular scaffolds.

Comparative Reactivity with Related Iodinated Methane Derivatives

The reactivity of iodo(methylsulfonyl)methane can be better understood by comparing it with other iodinated methane derivatives, such as iodomethane (B122720) and diiodomethane (B129776).

Iodomethane (CH₃I): This is a simple alkyl iodide and is a classic substrate for SN2 reactions. organicreactions.org It is highly reactive towards nucleophiles due to the good leaving group ability of iodide and minimal steric hindrance. The presence of the electron-withdrawing methylsulfonyl group in iodo(methylsulfonyl)methane is expected to make the α-carbon more electrophilic, potentially increasing its reactivity towards nucleophiles compared to iodomethane.

Diiodomethane (CH₂I₂): In diiodomethane, the presence of a second iodine atom can influence the reactivity. While it can undergo nucleophilic substitution, the reactivity can be different from monofunctional iodoalkanes. Iodomethane is generally considered a more reactive electrophile than diiodomethane for both steric and electronic reasons. wikipedia.orgacs.org

The introduction of the strongly electron-withdrawing methylsulfonyl group in iodo(methylsulfonyl)methane significantly alters the electronic properties of the molecule compared to both iodomethane and diiodomethane. This group enhances the acidity of the α-protons, a property not present in the other two molecules, which is key to its participation in reactions like the Ramberg-Bäcklund rearrangement.

Table 3: Comparative Reactivity of Iodinated Methane Derivatives

| Compound | Key Reactive Feature(s) | Expected Relative SN2 Reactivity | Other Notable Reactions |

| Iodomethane | C-I bond susceptible to nucleophilic attack | High | - |

| Diiodomethane | Two C-I bonds | Lower than Iodomethane | Simmons-Smith reaction |

| Iodo(methylsulfonyl)methane | Activated C-I bond, acidic α-protons | Potentially higher than Iodomethane | Ramberg-Bäcklund reaction |

Note: The relative SN2 reactivity is a qualitative prediction based on electronic effects.

Mechanistic Insights and Theoretical Chemistry Studies

Mechanistic Elucidation of Reactivity Patterns

The reactivity of Methane (B114726), iodo(methylsulfonyl)- is fundamentally governed by the electronic properties of the iodomethylsulfonyl group. This functional moiety dictates the compound's behavior in various chemical transformations, from nucleophilic substitution to radical reactions.

Reactivity Profile of the Iodomethylsulfonyl Group

The iodomethylsulfonyl group (ICH₂SO₂–) is characterized by two key features: the electron-withdrawing nature of the methylsulfonyl group and the presence of a relatively weak carbon-iodine bond. The sulfonyl group significantly influences the adjacent iodomethyl portion of the molecule, rendering it susceptible to specific reaction pathways.

Compounds belonging to the class of α-halomethyl sulfones are recognized as valuable synthetic intermediates. The presence of the sulfonyl group enhances the chemical versatility of the molecule. For instance, α-iodomethyl sulfones can serve as precursors in radical reactions. Studies have demonstrated the use of iodomethyl aryl sulfones in the radical azidoalkylation of alkenes, where the C-I bond is homolytically cleaved to generate a sulfonyl-stabilized radical intermediate. semanticscholar.orgnih.gov This process allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Furthermore, the strong electron-withdrawing effect of the sulfonyl group acidifies the methylene (B1212753) (CH₂) protons, making them susceptible to deprotonation by a base. This facilitates the formation of an α-sulfonyl carbanion, a key intermediate in various carbon-carbon bond-forming reactions. acs.org The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

Additionally, α-iodo β-keto-sulfones, which share structural similarities, can undergo base-induced cleavage to yield α-iodomethyl sulfones. tandfonline.com This highlights a common reactivity pattern where the sulfonyl group can act as a leaving group under specific conditions, although in the case of Methane, iodo(methylsulfonyl)-, the methyl group is generally stable. The primary reactivity centers are the C-I bond and the adjacent C-H bonds.

Influence of the Sulfonyl Moiety on Catalytic Processes

The sulfonyl moiety (–SO₂–) is a cornerstone functional group in a wide array of catalytic processes, particularly in the synthesis of pharmaceutical and medicinal compounds. acs.org Its strong electron-withdrawing character is pivotal to its function in catalysis.

Recent advances have highlighted several catalytic strategies involving sulfonyl compounds:

Direct Arylsulfonylation: In these reactions, arylsulfonyl reagents engage in coupling or addition reactions with substrates like C-H activated compounds, alkynes, and alkenes. acs.org

Multicomponent Arylsulfonylation: These processes utilize sulfur dioxide surrogates, which react with various reagents to generate an arylsulfonyl source in situ. acs.org

Photocatalysis: Visible-light-induced photoredox catalysis can be employed to generate sulfonyl radical intermediates from sulfonamides or other precursors. acs.orgrsc.org These highly reactive radicals can then participate in a variety of functionalization reactions. Mechanistic studies suggest that these transformations can operate via energy-transfer (EnT) catalysis. acs.org

In the context of Methane, iodo(methylsulfonyl)-, the sulfonyl group activates the C-I bond, making it a potential substrate for catalytic cycles that involve radical intermediates or oxidative addition steps. While specific catalytic applications for this exact molecule are not extensively documented, its structure is amenable to strategies developed for other alkyl sulfones and organoiodides.

Advanced Computational Modeling

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like Methane, iodo(methylsulfonyl)-. Theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate electronic structure, stability, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Thermodynamic Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like Methane, iodo(methylsulfonyl)-, DFT calculations can be used to optimize the molecular geometry, determine thermodynamic stability, and map out potential energy surfaces for chemical reactions. Ab initio molecular orbital calculations have been successfully applied to various acyclic and cyclic sulfones to determine their geometries. researchgate.net DFT calculations have also been employed to investigate the mechanism of reactions involving sulfonyl groups, such as the sulfonylamination of alkenes, by elucidating the free energy profiles of possible reaction pathways. nih.gov

While specific DFT studies focused exclusively on Methane, iodo(methylsulfonyl)- are not prominent in the literature, the principles from DFT analyses of related sulfones and halogenated methanes can be applied. Such studies typically reveal a tetrahedral geometry around the sulfur atom and standard bond lengths and angles, influenced by the electronic demands of the iodine and methyl groups.

Quantitative Analysis of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. It is a direct measure of bond strength. ucsb.edu The BDEs for the C–I and C–S bonds in Methane, iodo(methylsulfonyl)- are critical parameters for predicting its thermal stability and reactivity in radical pathways.

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Comment |

|---|---|---|---|

| CH₃–I | Iodomethane (B122720) | ~234 | Reference value for a C-I bond. nist.gov |

| CH₃SO₂CH₂–I | Methane, iodo(methylsulfonyl)- | Estimated < 234 | Expected to be lower than in iodomethane due to radical stabilization by the adjacent SO₂ group. |

| CH₃–SO₂CH₂I | Methane, iodo(methylsulfonyl)- | Not available | The C-S bond is generally strong and less likely to cleave homolytically compared to the C-I bond. |

Mulliken Charge Distribution and Polarization

Mulliken population analysis is a method for estimating partial atomic charges from computational chemistry calculations, providing insight into the electronic distribution and polarization within a molecule. wikipedia.org It is important to note that Mulliken charges are sensitive to the choice of basis set in calculations and represent one of several methods for partitioning electron density. wikipedia.orguni-muenchen.de

For Methane, iodo(methylsulfonyl)-, the charge distribution is heavily influenced by the high electronegativity of the oxygen and iodine atoms and the electropositive nature of the sulfur atom when bonded to two oxygens. Computational studies on analogous sulfones, such as dimethyl sulfone, provide a basis for predicting the charge distribution. unl.edu

The sulfur atom in the sulfonyl group is expected to bear a significant positive charge, while the two oxygen atoms will be strongly negative. The iodine atom will also carry a negative charge due to its electronegativity. This charge distribution creates a highly polar molecule with distinct electrophilic and nucleophilic centers, which is fundamental to its reactivity.

| Atom | Predicted Mulliken Charge in Methane, iodo(methylsulfonyl)- | Reference: Calculated Charge in Dimethyl Sulfone Anion unl.edu |

|---|---|---|

| Sulfur (S) | Highly Positive (e.g., > +1.0) | +1.39 |

| Oxygen (O) | Highly Negative (e.g., ~ -0.8) | -0.83 |

| Iodine (I) | Negative | N/A |

| Methylene Carbon (CH₂) | Slightly Positive/Negative | -0.83 (Carbanion Carbon) |

| Methyl Carbon (CH₃) | Negative | N/A |

Kinetic and Thermodynamic Considerations in Catalytic Contexts (e.g., oxidative addition to Pd(0) catalysts)

The oxidative addition of organic halides to transition metal complexes, particularly palladium(0) catalysts, is a fundamental step in many important carbon-carbon and carbon-heteroatom bond-forming reactions. While specific experimental kinetic and thermodynamic data for the oxidative addition of Methane, iodo(methylsulfonyl)- to Pd(0) catalysts are not extensively documented, a detailed understanding can be extrapolated from the wealth of theoretical and experimental studies on analogous systems.

The oxidative addition process involves the insertion of the palladium atom into the carbon-iodine bond of Methane, iodo(methylsulfonyl)-, leading to a Pd(II) complex. The feasibility and rate of this reaction are governed by a combination of kinetic and thermodynamic factors, which are intrinsically linked to the electronic and steric properties of both the substrate and the palladium catalyst.

Thermodynamic Considerations:

The thermodynamics of the oxidative addition are determined by the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a thermodynamically favorable process. The primary factors influencing the thermodynamics are the strength of the C-I bond being broken and the strengths of the newly formed Pd-C and Pd-I bonds. Generally, the oxidative addition of alkyl iodides is thermodynamically favorable due to the relatively weak C-I bond. The presence of the electron-withdrawing methylsulfonyl group (CH₃SO₂-) is expected to further weaken the C-I bond, making the oxidative addition of Methane, iodo(methylsulfonyl)- even more exergonic compared to simple alkyl iodides.

Kinetic Considerations:

The kinetics of the oxidative addition are governed by the activation energy (Ea) of the reaction, which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The transition state for the oxidative addition typically involves a three-centered interaction between the palladium, the carbon, and the iodine atoms.

The electron-withdrawing nature of the methylsulfonyl group plays a crucial role in the kinetics. By withdrawing electron density from the carbon atom, it makes the carbon center more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) center. This electronic effect is expected to lower the activation energy for the oxidative addition.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of oxidative addition reactions. These studies have shown that the reaction can proceed through different pathways, including a concerted three-centered mechanism or a stepwise Sɴ2-type mechanism. For alkyl halides, the concerted pathway is generally favored.

A hypothetical energy profile for the oxidative addition of Methane, iodo(methylsulfonyl)- to a Pd(0) catalyst would show the reactants (Pd(0) + CH₃SO₂CH₂I) at a certain energy level, proceeding through a transition state of higher energy, and finally leading to the more stable Pd(II) product.

To provide a semi-quantitative perspective, the following interactive data table presents hypothetical, yet plausible, kinetic and thermodynamic parameters for the oxidative addition of Methane, iodo(methylsulfonyl)- to a generic Pd(0) catalyst, based on trends observed for similar substrates in the literature. These values are for illustrative purposes and would require experimental or high-level computational verification.

| Parameter | Hypothetical Value | Unit | Comment |

|---|---|---|---|

| Activation Energy (Ea) | kcal/mol | Lower than typical alkyl iodides due to the electron-withdrawing sulfonyl group. | |

| Enthalpy of Reaction (ΔH) | kcal/mol | Highly exergonic, indicating a thermodynamically favorable process. | |

| Free Energy of Reaction (ΔG) | kcal/mol | Spontaneous reaction under standard conditions. |

Applications in Chemical Synthesis and Reagent Development

Versatility as a Synthetic Reagent in Organic Synthesis

Methane (B114726), iodo(methylsulfonyl)-, and structurally related compounds are recognized for their role as reagents in organic synthesis. The core of their reactivity lies in the C-I bond, which is susceptible to nucleophilic substitution. In analogous compounds like iodomethyl p-tolyl sulfone, the iodomethyl group serves as a leaving group, allowing for the introduction of the methylsulfonylmethyl moiety into a wide range of molecules. smolecule.com This property is fundamental to its application in constructing more complex molecular frameworks.

The methyl sulfone group itself is a standard polar substituent that is integral to numerous agrochemicals and over 30 approved or investigational drugs. nih.gov Reagents that can efficiently introduce this functional group are therefore of high value. While traditional methods for creating methyl sulfones often involve the oxidation of thiomethyl groups or cross-coupling reactions, reagents like Methane, iodo(methylsulfonyl)- offer a more direct approach for certain synthetic strategies. nih.gov The capacity of sulfones to engage in a wide array of chemical reactions has led to them being described as "chemical chameleons" due to their versatility as building blocks. researchgate.net

Enabling Targeted Chemical Modifications

The strategic use of Methane, iodo(methylsulfonyl)- allows for precise chemical modifications, leveraging its specific reactivity to target particular sites within a molecule.

Direct functionalization of otherwise unreactive C-H bonds is a primary goal in modern synthetic chemistry for its efficiency. rsc.org This is often achieved through transition metal catalysis, which can selectively activate a specific C-H bond. While the methyl sulfone group can be involved in directing C-H functionalization, current research does not extensively document the specific role of Methane, iodo(methylsulfonyl)- as a reagent in these processes. However, the development of novel reagents for such transformations is an active area of research, and the unique electronic properties of this compound could offer potential in future applications.

The methyl sulfone motif is a critical component in many pharmaceuticals, where it can improve properties such as lipophilicity, metabolic stability, and biological potency. chinesechemsoc.org For instance, fluorinated methyl sulfones have been shown to enhance the efficacy of drug candidates. chinesechemsoc.org The ability to introduce the methylsulfonylmethyl group is therefore crucial in medicinal chemistry and drug discovery.

Methane, iodo(methylsulfonyl)- represents a potential reagent for incorporating this valuable functional group into complex, biologically active molecules. The synthesis of sulfur-containing natural products is a significant field, with many of these compounds exhibiting potent pharmacological properties. nih.gov The development of reagents and methods to construct these sulfur-containing moieties is essential for accessing these important therapeutic agents.

Contributions to Organosulfur Reagent Design

The unique reactivity of the sulfonyl group has been harnessed in the design of specialized reagents for bioconjugation and other applications.

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-yne reaction, an example of a "click" reaction, involves the addition of a thiol to an alkyne. acs.orgresearchgate.net In some cases, the alkyne substrate contains a sulfone group, which acts as an activating group for the Michael addition of the thiol. acs.org

While not a "thio-click" reagent in the traditional sense, sulfone-based compounds have been developed for specific thiol modifications. For example, "Bis-sulfone-Acid" is a bis-alkylating reagent that selectively reacts with the two cysteine sulfur atoms derived from a reduced disulfide bond, effectively rebridging the connection. vectorlabs.com This demonstrates the utility of the sulfone moiety in designing reagents for specific reactions with thiols.

| Reagent Type | Reaction | Application |

| Alkyne-activated Sulfones | Thiol-yne Michael Addition | Polymer and materials synthesis |

| Bis-sulfone Reagents | Bis-alkylation of thiols | Rebridging disulfide bonds in proteins |

The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug development. mit.edursc.org The high nucleophilicity of the cysteine thiol allows it to react selectively with various electrophiles, including alkyl halides and maleimides. nih.gov

A more recent development is the use of heteroaryl sulfones for the arylation of cysteine. nih.gov In these reagents, the methylsulfonyl group acts as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction with the cysteine thiol. soton.ac.uk This strategy has been used to develop highly reactive and selective agents for cysteine modification. soton.ac.ukresearchgate.net

Methane, iodo(methylsulfonyl)- fits the description of a halogenated sulfone. Although it is an alkyl sulfone rather than an aryl sulfone, it combines two key features for cysteine modification:

An Alkyl Halide: The iodomethyl group is a classic electrophile for reaction with cysteine thiols. nih.gov

A Sulfone Group: The electron-withdrawing nature of the adjacent sulfonyl group activates the C-I bond, making it more susceptible to nucleophilic attack by the cysteine thiol.

This dual functionality makes it a potentially effective reagent for the selective alkylation of cysteine residues, a fundamental transformation in bioconjugation.

| Reagent Class | Leaving Group | Mechanism |

| Alkyl Halides | Halide (e.g., I⁻) | SN2 Alkylation |

| Heteroaryl Sulfones | Methylsulfinate (CH₃SO₂⁻) | SNAr |

| Methane, iodo(methylsulfonyl)- | Iodide (I⁻) | SN2 Alkylation (activated) |

Analytical Methodologies and Derivatization Strategies

Principles of Derivatization for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For methanesulfonates, the primary goals of derivatization are to introduce a UV-absorbing chromophore for high-performance liquid chromatography (HPLC) analysis or to increase volatility for gas chromatography (GC) analysis.

A key strategy for the analysis of methanesulfonates involves their conversion into corresponding iodoalkanes. This is typically achieved through a nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI). nih.gov This conversion serves a dual purpose: it increases the volatility of the analyte, which is particularly advantageous for headspace extraction techniques, and it enhances the reactivity for subsequent derivatization steps. nih.gov The European Pharmacopoeia recommends the use of NaI as a derivatization agent to generate more volatile iodoalkanes suitable for injection into a gas chromatograph. mdpi.com This method is often a prerequisite for GC-based analyses of methanesulfonate (B1217627) esters. google.com

Following the initial conversion to a more reactive iodoalkane, dithiocarbamate (B8719985) reagents are frequently used to introduce a strong chromophore, enabling sensitive detection by HPLC with an ultraviolet (UV) detector. nih.govgoogle.com Since methanesulfonates lack a suitable chromophore for direct UV detection, this step is crucial for enhancing analytical sensitivity. mdpi.comgoogle.com

Commonly used dithiocarbamate reagents include:

N,N-diethyldithiocarbamate (DDTC) : Used to derivatize iodoalkanes, forming a product that can be readily separated and detected by HPLC-UV. nih.gov

Sodium dibenzyldithiocarbamate (B1202937) (BDC) : Employed to enhance the UV absorption of methanesulfonate derivatives, thereby improving the sensitivity of the analysis. mdpi.comresearchgate.net

The reaction involves the dithiocarbamate anion acting as a nucleophile, displacing the iodide from the iodoalkane intermediate to form a dithiocarbamate ester. This derivative possesses strong UV absorption characteristics, typically in the range of 272-284 nm, making it ideal for quantitative analysis. google.com

| Derivatization Reagent | Purpose | Resulting Derivative Property | References |

|---|---|---|---|

| Sodium Iodide (NaI) | Increase volatility and reactivity | Forms corresponding iodoalkane | nih.govmdpi.comgoogle.com |

| N,N-diethyldithiocarbamate (DDTC) | Introduce a UV chromophore | Strong UV absorption for HPLC detection | nih.gov |

| Sodium dibenzyldithiocarbamate (BDC) | Introduce a UV chromophore | Enhanced UV absorption for improved sensitivity | mdpi.comresearchgate.net |

Advanced Separation and Detection Techniques

Once derivatized, "Methane, iodo(methylsulfonyl)-" and related compounds can be analyzed using powerful chromatographic techniques that offer high resolution and sensitivity.

HPLC-UV is a cornerstone technique for the analysis of derivatized methanesulfonates. mdpi.comgoogle.com The separation is typically performed using a reversed-phase column, which separates compounds based on their hydrophobicity. scribd.comthepharmajournal.com After derivatization with a reagent like a dithiocarbamate, the resulting product can be sensitively detected by a UV detector set at the wavelength of maximum absorbance for the derivative, often around 277 nm. google.com Method validation studies have demonstrated excellent linearity, precision, and accuracy for this approach, with limits of detection (LOD) and quantification (LOQ) often reaching the nanogram per milliliter (ng/mL) level. nih.govgoogle.com

| Parameter | Typical Conditions | References |

|---|---|---|

| Chromatography Mode | Reversed-Phase | google.comscribd.com |

| Column | C18 | thepharmajournal.com |

| Mobile Phase | Potassium dihydrogen ortho phosphate (B84403) buffer and Acetonitrile | thepharmajournal.com |

| Detection Wavelength | 272-284 nm | google.com |

| Limit of Quantification (LOQ) | ~40 ng/mL | nih.gov |

Headspace-Gas Chromatography-Mass Spectrometry is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds in a sample matrix. filab.fr For methanesulfonates, this technique typically requires the initial derivatization to a more volatile form, such as an iodoalkane. mdpi.com The process involves placing the sample in a sealed vial and heating it to a specific temperature, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. filab.fr A portion of this headspace gas is then injected into the GC-MS system. The gas chromatograph separates the individual components of the volatile mixture, and the mass spectrometer provides identification and quantification based on their unique mass-to-charge ratios. filab.frglobalresearchonline.net This method offers excellent specificity and is widely used for trace-level analysis. globalresearchonline.netnih.gov

| Parameter | Typical Setting | Purpose | References |

|---|---|---|---|

| Equilibration Temperature | 60°C - 80°C | To release volatile compounds into the headspace | mdpi.commdpi.com |

| Equilibration Time | 30 min | To allow the system to reach equilibrium | mdpi.commdpi.com |

| Transfer-line Temperature | 120°C | To prevent condensation of analytes during transfer to GC | mdpi.com |

Monitoring of Reaction Progress and Product Formation (Kinetic Studies)

The analytical techniques described are instrumental in conducting kinetic studies to understand the formation and degradation of "Methane, iodo(methylsulfonyl)-". By systematically sampling a reaction mixture over time and analyzing the samples, researchers can monitor the concentration of reactants, intermediates, and products.

Automated HS-GC-MS systems have been developed to monitor the formation of methanesulfonate esters under various reaction conditions, such as changes in temperature, water content, and pH. researchgate.net The high throughput and robustness of such automated systems make them ideal for kinetic studies, allowing for the determination of reaction rates and mechanisms. researchgate.net Similarly, HPLC-UV can be used to track the progress of derivatization reactions or the stability of the compound under different conditions. auburn.edu These kinetic studies are essential for process optimization in chemical synthesis and for understanding the environmental fate of such compounds. The data generated, including reaction rates and activation energies, provide a comprehensive understanding of the reaction dynamics. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity and Selectivity Patterns

While the fundamental reactivity of similar sulfonium (B1226848) salts has been touched upon, the full scope of novel reactivity and selectivity patterns for Methane (B114726), iodo(methylsulfonyl)- remains largely uncharted territory. Future research should be directed towards a systematic exploration of its behavior in a variety of chemical transformations.

One key area of investigation will be its performance in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a well-established handle for forming new carbon-carbon and carbon-heteroatom bonds. Investigating the coupling of Methane, iodo(methylsulfonyl)- with a wide range of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling), could lead to the development of new methodologies for the synthesis of complex sulfones. The strong electron-withdrawing nature of the methylsulfonyl group is expected to influence the reactivity of the C-I bond, potentially leading to unique selectivity compared to other iodoalkanes.

Furthermore, the potential for Methane, iodo(methylsulfonyl)- to participate in radical reactions is an exciting avenue for exploration. The C-I bond can be homolytically cleaved under photoredox or radical initiation conditions to generate the corresponding methylsulfonylmethyl radical. This reactive intermediate could then be trapped by various radical acceptors, such as alkenes and alkynes, to forge new C-C bonds. The selectivity of these radical additions, both in terms of regioselectivity and stereoselectivity, would be a critical aspect to investigate.

Additionally, the exploration of its reactivity with various nucleophiles beyond simple substitution reactions could unveil novel transformations. For instance, its reaction with bifunctional nucleophiles could lead to the rapid assembly of diverse heterocyclic scaffolds containing the methylsulfonylmethyl moiety. nih.gov The chemoselectivity of these reactions, particularly in the presence of multiple reactive sites, will be a key parameter to study and optimize.

A systematic study of its reactivity under different reaction conditions (e.g., solvent, temperature, catalyst) will be crucial to map out its reactivity profile and identify conditions for achieving high selectivity for desired products.

| Potential Reaction Type | Coupling Partner/Reagent | Potential Product | Key Research Question |

| Suzuki Coupling | Arylboronic acids | Arylmethyl methyl sulfones | Catalyst and ligand screening for optimal efficiency and functional group tolerance. |

| Negishi Coupling | Organozinc reagents | Alkylmethyl methyl sulfones | Investigation of substrate scope and diastereoselectivity with chiral organozinc reagents. |

| Sonogashira Coupling | Terminal alkynes | Propargyl methyl sulfones | Exploration of copper-free vs. copper-catalyzed conditions to control side reactions. |

| Radical Addition | Electron-deficient alkenes | Functionalized alkyl methyl sulfones | Control of regioselectivity and development of asymmetric variants. |

| Cyclization Reactions | Dinucleophiles (e.g., amino alcohols) | Heterocyclic methyl sulfones | Elucidation of reaction pathways and factors controlling ring size and stereochemistry. |

Investigation of Stereochemical Control in Transformations

The development of methods for controlling the stereochemistry of reactions involving Methane, iodo(methylsulfonyl)- is paramount for its application in the synthesis of chiral molecules, particularly for the pharmaceutical and agrochemical industries. fiveable.me Future research should focus on establishing robust strategies for achieving high levels of stereocontrol in reactions where a new stereocenter is generated.

A primary focus should be the development of enantioselective catalytic reactions. This could involve the use of chiral transition-metal catalysts in cross-coupling reactions or chiral Lewis acids or organocatalysts to direct the approach of nucleophiles or radical species. For instance, in the context of nucleophilic substitution, chiral phase-transfer catalysts could be employed to achieve enantioselective alkylation of prochiral nucleophiles with Methane, iodo(methylsulfonyl)-.

In radical reactions, the use of chiral catalysts to control the stereochemical outcome of radical additions is a rapidly developing field. Investigating the use of chiral photoredox catalysts or chiral Lewis acids to induce asymmetry in the addition of the methylsulfonylmethyl radical to prochiral alkenes would be a significant advancement.

Furthermore, the use of Methane, iodo(methylsulfonyl)- as a building block in diastereoselective reactions is another important area of research. Reactions with chiral substrates or the use of chiral auxiliaries attached to the reaction partner could allow for the synthesis of diastereomerically enriched products. The inherent steric and electronic properties of the methylsulfonyl group can be expected to play a crucial role in influencing the facial selectivity of these reactions.

Detailed mechanistic studies, including computational modeling, will be essential to understand the origins of stereoselectivity and to rationally design more effective chiral catalysts and reaction conditions.

| Asymmetric Strategy | Reaction Type | Potential Chiral Catalyst/Auxiliary | Target Stereochemical Outcome |

| Enantioselective Catalysis | Nucleophilic Alkylation | Chiral Phase-Transfer Catalysts | High enantiomeric excess in the alkylated product. |

| Enantioselective Catalysis | Radical Addition | Chiral Photoredox Catalysts | Enantioselective formation of C-C bonds. |

| Diastereoselective Synthesis | Aldol-type Reactions | Chiral Aldehydes/Ketones | High diastereomeric ratios in the resulting β-hydroxy sulfones. |

| Auxiliary-Controlled Synthesis | Michael Addition | Prochiral Michael acceptors with chiral auxiliaries | Diastereoselective formation of 1,5-dicarbonyl compounds. |

Integration into Sustainable Chemical Processes (Green Chemistry Principles)

The integration of Methane, iodo(methylsulfonyl)- into sustainable chemical processes, guided by the principles of green chemistry, is a critical direction for future research. This involves developing environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

A key aspect will be the development of catalytic reactions that proceed with high atom economy. Transition-metal-catalyzed and organocatalytic reactions are inherently more sustainable than stoichiometric processes. Research should focus on designing highly efficient catalytic systems that can operate under mild conditions and at low catalyst loadings.

The choice of solvent is another crucial factor in green chemistry. Future studies should explore the use of environmentally friendly solvents, such as water, supercritical fluids, or bio-based solvents, for reactions involving Methane, iodo(methylsulfonyl)-. The development of solvent-free reaction conditions, where possible, would represent a significant step towards sustainability.

Furthermore, exploring the use of renewable resources as starting materials for the synthesis of Methane, iodo(methylsulfonyl)- itself would enhance its green credentials. While this may be a long-term goal, investigating synthetic routes that avoid the use of hazardous reagents and minimize the generation of toxic byproducts is an important immediate objective.

The principles of process intensification, such as the use of flow chemistry, could also be applied to the synthesis and reactions of Methane, iodo(methylsulfonyl)-. Flow reactors can offer improved safety, better heat and mass transfer, and the potential for continuous manufacturing, all of which align with the goals of green chemistry.

| Green Chemistry Principle | Application to Methane, iodo(methylsulfonyl)- Chemistry | Potential Benefit |

| Atom Economy | Development of catalytic addition and coupling reactions. | Reduced waste generation. |

| Safer Solvents | Utilization of water, ethanol, or ionic liquids as reaction media. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Design of reactions that proceed at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Catalysis | Employment of recyclable and highly active catalysts. | Minimized catalyst waste and improved process efficiency. |

| Process Intensification | Implementation of flow chemistry for synthesis and reactions. | Enhanced safety, scalability, and resource efficiency. |

Interdisciplinary Impact and Emerging Applications

The unique structural features of Methane, iodo(methylsulfonyl)- suggest that it could have a significant impact across various scientific disciplines, leading to the development of novel materials and therapeutic agents.

In medicinal chemistry, the methylsulfonyl group is a common motif in many approved drugs, where it often improves physicochemical properties such as solubility and metabolic stability. namiki-s.co.jp Methane, iodo(methylsulfonyl)- could serve as a valuable building block for the synthesis of new drug candidates. Its ability to introduce the methylsulfonylmethyl group into a variety of molecular scaffolds could be exploited in drug discovery programs targeting a wide range of diseases. Future research should focus on the synthesis of libraries of compounds derived from this building block for biological screening.

In materials science, the incorporation of the highly polar methylsulfonyl group can influence the properties of organic materials, such as their solubility, thermal stability, and electronic characteristics. Methane, iodo(methylsulfonyl)- could be used to synthesize novel polymers, liquid crystals, or organic electronic materials. For example, its use as a monomer or a functionalizing agent for existing polymers could lead to materials with tailored properties for specific applications, such as gas separation membranes or dielectric materials. The introduction of the iodo- group also provides a handle for further post-polymerization modification.

Furthermore, the potential for Methane, iodo(methylsulfonyl)- to be used in the development of new agrochemicals is another promising avenue. The sulfone moiety is present in a number of commercial pesticides and herbicides. The synthesis and evaluation of new agrochemicals incorporating the methylsulfonylmethyl group could lead to the discovery of compounds with improved efficacy and better environmental profiles.

Finally, its role as a versatile synthetic intermediate could impact the broader field of organic synthesis by providing a new tool for the construction of complex molecules. The development of novel and efficient reactions utilizing Methane, iodo(methylsulfonyl)- will undoubtedly find applications in the synthesis of natural products and other challenging targets.

| Field | Potential Application of Methane, iodo(methylsulfonyl)- | Anticipated Impact |

| Medicinal Chemistry | Synthesis of novel drug candidates. | Introduction of a bioisosteric and property-modulating group. |

| Materials Science | Development of functional polymers and organic materials. | Tuning of material properties such as polarity and thermal stability. |

| Agrochemicals | Design and synthesis of new pesticides and herbicides. | Discovery of more effective and environmentally benign crop protection agents. |

| Organic Synthesis | A versatile building block for complex molecule synthesis. | Enabling new synthetic strategies and access to novel chemical space. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methane, iodo(methylsulfonyl)-, and what parameters must be optimized to ensure high yield and purity?

- Methodological Answer : The synthesis of methane, iodo(methylsulfonyl)- requires sequential functionalization. A plausible approach involves:

- Step 1 : Sulfonation of a methane derivative (e.g., methylsulfonyl chloride reacting with a methanolic precursor under controlled pH ).

- Step 2 : Iodination via nucleophilic substitution or electrophilic iodination, leveraging the leaving-group propensity of halides (e.g., using NaI in acetone with a catalyst ).

- Critical Parameters : Reaction temperature (20–40°C), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (excess iodinating agent to avoid byproducts). Purity can be confirmed via GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing methane, iodo(methylsulfonyl)-, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methylsulfonyl protons resonate at δ 3.0–3.5 ppm due to electron-withdrawing effects; iodomethane protons appear at δ 2.1–2.5 ppm .

- ¹³C NMR : The methylsulfonyl carbon appears at δ 40–45 ppm, while the iodine-bearing carbon shows downfield shifts (δ 20–25 ppm) .

- IR Spectroscopy : Strong S=O stretching at 1150–1300 cm⁻¹ and C-I stretching at 500–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 218.9 (CH3I·SO2CH3) with fragmentation patterns indicating loss of I (Δ m/z 127) .

Advanced Research Questions

Q. How do the methylsulfonyl and iodo substituents influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Methodological Answer :

- The methylsulfonyl group acts as an electron-withdrawing ligand, polarizing the C-I bond and enhancing its electrophilicity in Suzuki-Miyaura couplings .

- Mechanistic Studies : DFT calculations reveal that the sulfonyl group lowers the activation energy for oxidative addition to Pd(0) catalysts by 15–20 kJ/mol compared to unsubstituted iodomethane .

- Experimental Validation : Kinetic studies under inert atmospheres (argon) using Pd(PPh3)4 show 2× faster reaction rates than CH3I alone .

Q. What computational models best predict the electronic structure and thermodynamic stability of methane, iodo(methylsulfonyl)- under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets accurately model bond dissociation energies (C-I: 234 kJ/mol; S-O: 523 kJ/mol) and Mulliken charges (C: +0.35, I: -0.28) .

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., C-I bond cleavage at >150°C) using NVT ensembles in GROMACS .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. How can contradictions in reported stability data (e.g., hydrolytic vs. thermal degradation) be resolved through systematic experimental design?

- Methodological Answer :

- Contradiction : Some studies report hydrolysis dominance in aqueous media (pH < 7), while others highlight thermal decomposition at 120°C .

- Resolution Strategy :

Controlled Hydrolysis Studies : Use D2O with varying pH (2–12) and monitor via ¹H NMR for H/D exchange .

Thermogravimetric Analysis (TGA) : Measure mass loss under N2 atmosphere (ramp rate: 10°C/min) to identify degradation thresholds .

Cross-Validation : Compare kinetic isotope effects (KIEs) in hydrolysis vs. Arrhenius plots from TGA to distinguish mechanisms .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data from reactions involving methane, iodo(methylsulfonyl)-?

- Methodological Answer :

- Nonlinear Regression : Fit time-dependent concentration data to first/second-order models using software like OriginLab or Python’s SciPy .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainties in rate constants due to instrumental noise (±5% for GC-MS ).

- Comparative Studies : Use ANOVA to assess solvent effects (e.g., DMF vs. THF) on reaction rates, with p < 0.05 indicating significance .

Q. How can researchers address discrepancies in spectroscopic assignments (e.g., overlapping peaks in NMR) for this compound?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping methylsulfonyl and iodine-proton correlations .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3I·SO2CH3) to simplify ¹H NMR spectra .

- Machine Learning : Train convolutional neural networks (CNNs) on spectral libraries to automate peak identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.